molecular formula C14H11NO B1332359 4-Benzyloxybenzonitrile CAS No. 52805-36-4

4-Benzyloxybenzonitrile

Cat. No. B1332359
CAS RN: 52805-36-4
M. Wt: 209.24 g/mol
InChI Key: UDAOJHAASAWVIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzonitrile derivatives can involve various starting materials and reagents. For instance, the synthesis of 4-(trichlorosilylmethyl)benzonitrile starts from 4-(bromomethyl)benzonitrile and trichlorosilane . Another example is the synthesis of 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, which involves protection, tetrazole formation, hydrolysis, chlorination, and amination steps . These methods highlight the versatility in the synthetic approaches for benzonitrile derivatives, which could be adapted for the synthesis of 4-benzyloxybenzonitrile.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be influenced by substituents and their interactions. For example, 4-aminobenzonitrile adsorbs on silver surfaces with the benzene ring lying flat, indicating strong π coordination with the surface . The amino N atom in 4-aminobenzonitrile has a pyramidal character, which affects the angle between the planes of the amino group and the phenyl ring . These structural details are crucial for understanding how substituents like a benzyloxy group might influence the molecular structure of 4-benzyloxybenzonitrile.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions depending on their substituents. The reaction of 2,4,6-trimethylbenzonitrile N-oxide with p-benzoquinones results in dioxazole or isoxazoline derivatives . The reactivity of the quinone carbonyl towards the nitrile oxide varies with the substituents, which is discussed in terms of resonance and inductive effects . This suggests that the benzyloxy group in 4-benzyloxybenzonitrile could also affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be significantly altered by substituents. For instance, 4-benzoylaminobenzonitrile derivatives with electron-withdrawing groups exhibit higher transition temperatures due to intramolecular hydrogen bonding . Similarly, the presence of a fluorine atom in 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile influences its crystal packing through C–H⋯N intermolecular hydrogen bonds . These findings suggest that the benzyloxy substituent in 4-benzyloxybenzonitrile could similarly impact its physical and chemical properties, such as solubility, melting point, and reactivity.

Scientific Research Applications

Cancer Research

A study on iron(II)-cyclopentadienyl compounds, including 4-benzyloxybenzonitrile derivatives, demonstrated potent activity against colorectal and triple-negative breast cancer cells. These compounds showed low micromolar IC50 values in cytotoxicity studies and induced cell death by apoptosis in colorectal cancer-derived cell lines. The study highlights the potential of 4-benzyloxybenzonitrile derivatives in cancer research and therapy (Pilon et al., 2020).

Electrochemical Applications

Electrochemically promoted arylation of iodoaromatics using 4-benzyloxybenzonitrile was investigated. This study demonstrated the synthesis of cross-coupling products through the electrochemical reduction of 4-iodobenzonitrile. The research provides insights into the application of 4-benzyloxybenzonitrile in electrochemical reactions, useful in organic synthesis and material science (Gallardo & Soler, 2017).

Photophysical Studies

A detailed theoretical analysis of femtosecond transient infrared spectra investigated excited-state structures and intramolecular charge transfer in compounds related to 4-benzyloxybenzonitrile. This research is significant in understanding the photophysical properties of these compounds, which can be applied in the development of new materials for optical and electronic devices (Dreyer & Kummrow, 2000).

Material Science and Corrosion Inhibition

Studies on benzonitrile derivatives, including 4-benzyloxybenzonitrile, have explored their role as corrosion inhibitors for mild steel in acidic media. This research is essential for industrial applications where corrosion resistance is critical. The use of these compounds can enhance the durability and lifespan of metal structures and components (Chaouiki et al., 2018).

Safety And Hazards

While specific safety and hazard data for 4-Benzyloxybenzonitrile is not available, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the substance if available .

properties

IUPAC Name

4-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAOJHAASAWVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxybenzonitrile

CAS RN

52805-36-4
Record name 4-Benzyloxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture containing 325 g of 4-cyanophenol, 346 mL of benzyl chloride and 758 g of potassium carbonate in 1.2 L of NMP was heated at 95° C. with stirring for 1.5 hrs. The reaction mixture was cooled to room temperature and poured into 5 L of cold water. The resulting white solid was collected, washed with water and hexanes and dried at 70° C. in vacuo giving 570.0 g of 4-benzyloxybenzonitrile.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
346 mL
Type
reactant
Reaction Step One
Quantity
758 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.10-2 mol of NaH was added little by little to a solution of 5.10-2 mol of 4-hydroxy benzonitrile in 100 ml DMF so as to obtain a temperature of 25° C. The solution was then heated to 50° C. until no more hydrogen was liberated. After cooling to 0° C., 5.10-2 benzyl chloride was added. The reaction mixture was heated to 40° C. for 1 hour, then poured into 300 ml iced water. The resulting solid was separated by filtration.
Name
Quantity
3.55 (± 1.55) mol
Type
reactant
Reaction Step One
Quantity
3.55 (± 1.55) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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reactant
Reaction Step Three
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300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-cyanophenol (50 g, 0.42 mol) and potassium carbonate (150 g, 1.1 mol) in DMF (800 ml) was added benzyl bromide (75 ml, 0.63 mol). The reaction mixture was stirred for 2 h at room temperature before filtering off solid and reducing the filtrate in vacuo to give an oil. The solid precipitate was dissolved in water and the pH adjusted to 0.5 using 6.0M hydrochloric acid and extacted into ethyl acetate. The solvent was dried over magnesium sulphate and removed by evaporation in vacuo to give an oil. The two oil products were combined and triturated with diethyl ether/hexane to give a white solid, which was washed with hexane and dried to give the title compound (81 g, 93%). 1H NMR (CDCl3) δ 7.5 (2H, d, 1 8.6 Hz), 7.45-7.30 (5H, br m), 7.0 (2H, d, J 8.6 Hz) and 5.14 (2H, s). MS (ES) m/e 210 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods IV

Procedure details

A mixture containing 325 g of 4-cyanophenol, 346 mL of benzyl chloride and 758 g of potassium carbonate in 1.2 L of NMP was heated at 95° C. with stirring for 1.5 hrs. The reaction mixture was cooled to room temperature and poured into 5L of cold water. The resulting white solid was collected, washed with water and hexanes and dried at 70° C. in vacuo giving 570.0 g of 4-benzyloxybenzonitrile.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
346 mL
Type
reactant
Reaction Step One
Quantity
758 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To an ice cold solution of 4-hydroxybenzonitrile (0.50 g, 4.19 mmol) in 10 ml of acetone was added potassium carbonate (0.76 g, 5.49 mmol) followed by benzyl bromide (0.32 ml, 2.73 mmol). The reaction mixture was stirred at 25° C. overnight under nitrogen atmosphere. After the completion of the reaction (TLC monitoring), the reaction mixture was evaporated to dryness under vacuum, added 50 ml water and extracted with ethyl acetate (3×40 ml). The combined organic layer was dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was purified over silica gel (100-200 M, 10% EtOAc-Hexane) to get the desired product (0.75 g, 85%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.5 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MM Van der Walt, G Terre'Blanche… - Bioorganic & medicinal …, 2012 - Elsevier
… Both phthalonitriles and benzonitriles have been found to act as potent and selective MAO-B inhibitors.13, 14 For example, 4-benzyloxyphthalonitrile (1) and 4-benzyloxybenzonitrile (2) …
Number of citations: 9 www.sciencedirect.com
M Parra, P Hidalgo, E Carrasco, J Barberá… - Liquid crystals, 2006 - Taylor & Francis
… The 1,2,4‐oxadiazole derivatives 2a–f were synthesized starting with the condensation of 4‐benzyloxybenzonitrile and hydroxylamine hydrochloride yielding the corresponding …
Number of citations: 70 www.tandfonline.com
Y Lu, Y Huang, Z Chen, Y Lin, X Zhao - Research on Chemical …, 2015 - Springer
… -1-tetralone, followed by dehydration by treatment of hydrochloric acid yielded nafoxidene [3, 7]; (c) five steps starting from 2-bromo-5-methoxytoluene and 4-benzyloxybenzonitrile were …
Number of citations: 2 link.springer.com
D Formenti, R Mocci, H Atia, S Dastgir… - … A European Journal, 2020 - Wiley Online Library
… In addition, piperonylonitrile (1 y) and 4-benzyloxybenzonitrile (1 z) yielded the corresponding products in almost quantitative yield. Surprisingly, no cleavage of the C−O bond was …
HW Gibson, F Huang, R Zhao, L Shao… - European Journal of …, 2019 - Wiley Online Library
… solution was added dropwise into another 500 mL three-necked round-bottomed flask filled with a mixture of 0.69 g (18 mmol) of LiAlH 4 , 3.15 g (15 mmol) of 4-benzyloxybenzonitrile (6)…
D Meng, J Xue, Y Zhang, T Liu, C Chen… - Catalysis Science & …, 2023 - pubs.rsc.org
… smooth coupling with 4-bromobenzonitrile, with 88–93% yield of the corresponding ethers 4-(2,2,2-trifluoroethoxy)benzonitrile (8), 4-ethoxybenzonitrile (9) and 4-benzyloxybenzonitrile (…
Number of citations: 3 pubs.rsc.org
NA Al Yahya, SA Alrumman, MF Moustafa - Arabian Journal for Science …, 2018 - Springer
Rumex nervosus, common weed plant in Sarawat Mountains, Saudi Arabia, belongs to family Polygonaceae and usually used as traditional herbal medicines. In the current study, R. …
Number of citations: 19 link.springer.com
Y Ren, M Yan, S Zhao, J Wang, J Ma… - … Synthesis & Catalysis, 2012 - Wiley Online Library
A simple method was developed for selective para‐cyanation of alkoxy‐ and benzyloxy‐substituted benzenes with 0.5 equivalents of potassium ferricyanide, 0.8 equivalants of copper(II…
Number of citations: 27 onlinelibrary.wiley.com
Y Luo, Y Hu - Archiv der Pharmazie: An International Journal …, 2006 - Wiley Online Library
A series of novel antifungal triazole derivatives 2‐aryl‐1,2,4‐triazolo[1,5‐a]pyridine 9a–m were synthesized and tested in vitro for their growth inhibitory activities against C. albicans and …
Number of citations: 24 onlinelibrary.wiley.com
K Tahir, W Miran, J Jang, A Shahzad… - Journal of Chemical …, 2021 - Wiley Online Library
BACKGROUND The micropollutant carbamazepine (CBZ) is persistent and resistant to conventional wastewater treatment. This study investigated the role of fermentative acidogenic …
Number of citations: 9 onlinelibrary.wiley.com

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